2-Benzyl-3-Hydrazinochinoxalin

Übersicht

Beschreibung

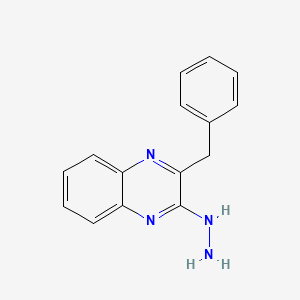

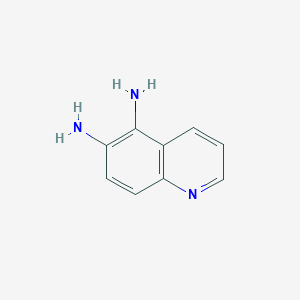

1-(3-Benzylchinoxalin-2-yl)hydrazin ist eine Verbindung, die zur Klasse der Chinoxalinderivate gehört. Chinoxaline sind heterocyclische Verbindungen, die einen Benzolring enthalten, der mit einem Pyrazinring verschmolzen ist.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as an intermediate in the synthesis of other quinoxaline derivatives.

Wirkmechanismus

Target of Action

It is known that quinoxaline derivatives, such as 2-benzyl-3-hydrazinoquinoxaline, have been used in the design and development of numerous bioactive molecules .

Mode of Action

It is known that quinoxaline derivatives interact with their targets to exert their biological activities .

Biochemical Pathways

Quinoxaline derivatives are known to demonstrate a wide range of physicochemical and biological activities .

Result of Action

It is known that quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules .

Biochemische Analyse

Biochemical Properties

2-Benzyl-3-hydrazinoquinoxaline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones with aldehydes and ketones, which can be crucial in studying enzyme mechanisms and protein modifications . The nature of these interactions often involves nucleophilic attack by the hydrazino group on electrophilic carbonyl groups, leading to the formation of stable hydrazone linkages.

Cellular Effects

2-Benzyl-3-hydrazinoquinoxaline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of 2-Benzyl-3-hydrazinoquinoxaline involves its ability to bind to specific biomolecules and alter their activity. For example, it can inhibit or activate enzymes by forming covalent bonds with their active sites, thereby affecting their catalytic activity . This compound can also interact with DNA or RNA, leading to changes in gene expression and subsequent cellular responses. The binding interactions are often mediated by the hydrazino group, which can form stable linkages with nucleophilic centers on biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-3-hydrazinoquinoxaline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Benzyl-3-hydrazinoquinoxaline has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Benzyl-3-hydrazinoquinoxaline vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-Benzyl-3-hydrazinoquinoxaline can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

2-Benzyl-3-hydrazinoquinoxaline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, 2-Benzyl-3-hydrazinoquinoxaline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of 2-Benzyl-3-hydrazinoquinoxaline is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic processes. The precise localization of this compound within cells determines its specific biological effects and mechanisms of action.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-Benzylchinoxalin-2-yl)hydrazin beinhaltet typischerweise die Herstellung von 3-Benzyl-2-hydrazinochinoxalin, das dann mit verschiedenen Reagenzien gekoppelt wird, um das gewünschte Produkt zu bilden. Eine gängige Methode beinhaltet die Verwendung von Benzylsulfonylhydraziden als Benzylierungsmittel in Gegenwart eines Kupferkatalysators (CuCN) und eines Oxidationsmittels (DTBP), um die C-3-Benzylierung von Chinoxalin-2(1H)-onen zu erreichen .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 1-(3-Benzylchinoxalin-2-yl)hydrazin nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsynthesemethoden. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung kostengünstiger Reagenzien und die Anwendung effizienter Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

1-(3-Benzylchinoxalin-2-yl)hydrazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können den Chinoxalinring oder die Hydrazin-Einheit modifizieren.

Substitution: Die Hydrazin-Gruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinoxalinderivate mit unterschiedlichen funktionellen Gruppen, die einzigartige biologische und chemische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Zwischenprodukt bei der Synthese anderer Chinoxalinderivate.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Benzylchinoxalin-2-yl)hydrazin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wurde beispielsweise gezeigt, dass es die Aktivität der Monoaminoxidase B (MAOB) in Rattenlebermitochondrien hemmt . Diese Hemmung kann zu erhöhten Neurotransmitter-Spiegeln führen, was therapeutische Auswirkungen auf neurologische Erkrankungen haben könnte.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Benzylquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoxaline ring or the hydrazine moiety.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Benzylchinoxalin-2-yl-Hydrazid: Ähnlich in der Struktur, aber mit unterschiedlichen funktionellen Gruppen.

2-Hydrazinylchinoxalin: Ein Vorläufer bei der Synthese verschiedener Chinoxalinderivate.

Pyrazolylchinoxaline: Verbindungen mit einem Pyrazolring, der mit der Chinoxalin-Einheit verschmolzen ist, wobei unterschiedliche biologische Aktivitäten gezeigt werden.

Einzigartigkeit

1-(3-Benzylchinoxalin-2-yl)hydrazin ist einzigartig aufgrund seiner spezifischen Hydrazin- und Benzylsubstituenten, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, MAOB zu hemmen, und seine potenziellen antimikrobiellen Eigenschaften machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Eigenschaften

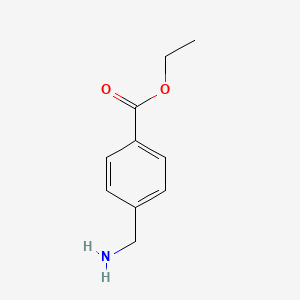

IUPAC Name |

(3-benzylquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXTVQMXZGMAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333186 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223929-23-5 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)